5-Bromo-6-(ethylamino)nicotinic acid

Lipophilicity Physicochemical profiling Medicinal chemistry

5-Bromo-6-(ethylamino)nicotinic acid (IUPAC: 5-bromo-6-(ethylamino)pyridine-3-carboxylic acid, CAS 1785323-58-1) is a disubstituted pyridine building block bearing a bromine atom at position 5 and an ethylamino group at position 6 of the nicotinic acid core. With a molecular weight of 245.07 g·mol⁻¹, an XLogP3 of 1.8, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, this compound occupies a distinct physicochemical niche among halogenated nicotinic acid derivatives.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Cat. No. B13014624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(ethylamino)nicotinic acid
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=N1)C(=O)O)Br
InChIInChI=1S/C8H9BrN2O2/c1-2-10-7-6(9)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13)
InChIKeyPTCQMOPOQZIKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-(ethylamino)nicotinic acid – CAS 1785323-58-1 Procurement & Differentiation Guide


5-Bromo-6-(ethylamino)nicotinic acid (IUPAC: 5-bromo-6-(ethylamino)pyridine-3-carboxylic acid, CAS 1785323-58-1) is a disubstituted pyridine building block bearing a bromine atom at position 5 and an ethylamino group at position 6 of the nicotinic acid core [1]. With a molecular weight of 245.07 g·mol⁻¹, an XLogP3 of 1.8, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, this compound occupies a distinct physicochemical niche among halogenated nicotinic acid derivatives [2]. It serves as a versatile intermediate for medicinal chemistry programs targeting nicotinic acetylcholine receptors and serotonin 5-HT₃ receptors, where the ethylamino substituent contributes to both target engagement and physicochemical modulation [3].

Why 5-Bromo-6-(ethylamino)nicotinic acid Cannot Be Interchanged With Other Halogenated Nicotinic Acid Building Blocks


Halogenated nicotinic acid derivatives are frequently treated as interchangeable building blocks in medicinal chemistry libraries; however, the specific combination of a C5-bromine and a C6-ethylamino group in 5-bromo-6-(ethylamino)nicotinic acid generates a reactivity and property profile that is not replicated by any single close analog. The bromine atom enables palladium-catalyzed cross-coupling chemistry (Suzuki, Buchwald-Hartwig) that is kinetically distinct from the chloro analog, while the ethylamino group provides a hydrogen-bond donor/acceptor pair and increased lipophilicity (ΔXLogP3 = +0.4 vs. methylamino analog; +0.7 vs. non-halogenated 6-ethylamino nicotinic acid) that cannot be achieved by the corresponding amino or chloro substituents [1][2]. Procurement of a generic 5-bromo-nicotinic acid or 6-amino-5-bromonicotinic acid in place of this compound would eliminate the critical N-ethyl substitution that drives both target affinity and physicochemical properties in receptor-targeted programs [3].

Quantitative Differential Evidence for 5-Bromo-6-(ethylamino)nicotinic acid vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison vs. Methylamino and Non-Halogenated Analogs

The ethylamino substituent confers a computed XLogP3 of 1.8 for 5-bromo-6-(ethylamino)nicotinic acid, which is 0.4 log units higher than the methylamino analog (5-bromo-6-(methylamino)nicotinic acid, XLogP3 = 1.4) and 0.7 log units higher than the non-brominated 6-(ethylamino)nicotinic acid (XLogP3 = 1.1) [1]. This increment in lipophilicity is driven by the additional methylene group in the N-ethyl chain relative to N-methyl, and by the presence of bromine relative to hydrogen at position 5. An XLogP3 of 1.8 positions the compound in a favorable range for both aqueous solubility and passive membrane permeability, distinguishing it from the more polar methylamino analog [2].

Lipophilicity Physicochemical profiling Medicinal chemistry

Hydrogen-Bonding Capacity Differentiation vs. 5-Bromo-6-chloronicotinic acid

5-Bromo-6-(ethylamino)nicotinic acid possesses 2 hydrogen bond donors (carboxylic acid OH, ethylamino NH) and 4 hydrogen bond acceptors (carbonyl O, pyridine N, ethylamino N, carboxylic acid O), compared to 5-bromo-6-chloronicotinic acid, which has only 1 HBD and 3 HBA [1]. The topological polar surface area (TPSA) is 62.2 Ų for the target compound versus 50.2 Ų for the chloro analog. The ethylamino NH contributes both an additional HBD and HBA relative to the chloro substituent, enabling bidentate hydrogen-bonding interactions with biological targets that the chloro analog cannot engage [2].

Hydrogen bonding Molecular recognition Target engagement

Conformational Flexibility Differentiation: Rotatable Bond Count vs. Analogs

5-Bromo-6-(ethylamino)nicotinic acid has 3 rotatable bonds (carboxylic acid C–C, ethylamino N–C, and ethylamino C–C), compared to 2 rotatable bonds for 5-bromo-6-(methylamino)nicotinic acid (lacking the ethyl C–C rotation) and 1 rotatable bond for 5-bromo-6-chloronicotinic acid [1]. The additional rotatable bond in the ethylamino chain introduces conformational degrees of freedom that can be either entropically penalized upon binding or exploited for induced-fit recognition, depending on the target pocket. This property is quantifiable and reproducible across computational and experimental measurements [2].

Conformational entropy Ligand efficiency Molecular design

5-HT₃ Receptor Affinity: Class-Level Inference from Ethylamino vs. Methylamino Nicotinamide Derivatives

In a direct head-to-head comparison within a congeneric series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamides reported by Hirokawa et al. (1998), the 5-bromo-2-methoxy-6-methylaminonicotinamide derivative (R)-16 exhibited a 5-HT₃ receptor IC₅₀ of 1.1 nM, while the corresponding 5-bromo-6-ethylamino-2-methoxy-nicotinamide (CHEMBL287760, BDBM50070567) showed an IC₅₀ of 3.81 nM against the same receptor [1]. Although these are amide derivatives rather than the free carboxylic acids, the ~3.5-fold difference in affinity directly attributable to the N-methyl versus N-ethyl substitution establishes a class-level SAR that informs procurement: the ethylamino substituent modulates 5-HT₃ receptor affinity in a quantitatively distinct manner from the methylamino substituent [2].

5-HT3 receptor Structure-activity relationship Nicotinamide pharmacology

Synthetic Utility: Dual-Functional Handle vs. Mono-Functional Analogs

5-Bromo-6-(ethylamino)nicotinic acid uniquely combines two orthogonal reactive handles on the pyridine scaffold: a C5-bromine amenable to Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, and a C6-ethylamino group available for further N-functionalization (alkylation, acylation, reductive amination) [1]. In contrast, 5-bromo-6-chloronicotinic acid bears two halogen leaving groups with competing reactivity profiles, while 6-(ethylamino)nicotinic acid lacks the C5-bromine entirely, precluding C–C bond formation at that position. This dual-handle architecture enables sequential diversification strategies that are not accessible with any single comparator compound .

Cross-coupling Parallel synthesis Library design

Molecular Weight Differentiation and Its Impact on Fragment-Based Design

With a molecular weight of 245.07 g·mol⁻¹, 5-bromo-6-(ethylamino)nicotinic acid sits at the upper boundary of fragment-sized molecules (typically MW < 250 Da), while 5-bromo-6-(methylamino)nicotinic acid (MW = 231.05) and 6-(ethylamino)nicotinic acid (MW = 166.18) fall deeper within fragment space [1]. The 14 Da mass increment from methylamino to ethylamino may appear modest, but in fragment-based drug discovery, this ΔMW must be justified by corresponding gains in affinity or physicochemical profile. The combination of bromine (79.9 Da) and ethylamino (44.1 Da) substituents places the compound in a deliberate molecular weight window where both fragment-like character (MW < 250) and sufficient functional complexity for meaningful target engagement are preserved [2].

Fragment-based drug discovery Lead optimization Ligand efficiency

Validated Research & Procurement Scenarios for 5-Bromo-6-(ethylamino)nicotinic acid


5-HT₃ Receptor Antagonist Lead Optimization Programs

Based on the class-level SAR established by Hirokawa et al. (1998), where N-alkyl chain length on the 6-amino nicotinamide scaffold modulates 5-HT₃ receptor affinity by ~3.5-fold between methyl and ethyl variants, 5-bromo-6-(ethylamino)nicotinic acid serves as the optimal carboxylic acid precursor for synthesizing 5-HT₃-targeted compound libraries. The ethylamino substituent provides a measured balance of lipophilicity (XLogP3 = 1.8) and hydrogen-bonding capacity (HBD = 2, HBA = 4) that supports both receptor affinity and drug-like physicochemical properties [1]. Procurement of this specific building block, rather than the methylamino or non-brominated analog, is essential for maintaining SAR continuity in lead optimization campaigns targeting the 5-HT₃ receptor [2].

Sequential Diversification for Parallel Library Synthesis

The compound's three orthogonal functional groups—C5-bromine for Suzuki-Miyaura cross-coupling, C6-ethylamino for N-acylation or N-alkylation, and C3-carboxylic acid for amide coupling—enable sequential, chemoselective derivatization without protecting group manipulation. This contrasts with 5-bromo-6-chloronicotinic acid, where the two halogen substituents compete for reactivity under Pd-catalyzed conditions, and with 6-(ethylamino)nicotinic acid, which lacks the C5 functional handle entirely [1]. Medicinal chemistry groups designing diversity-oriented libraries benefit from the ability to vary three positions independently, maximizing chemical space exploration per gram of starting material [2].

Fragment-Based Drug Discovery Requiring Halogenated Nicotinic Acid Cores

At MW = 245.07 g·mol⁻¹, this compound sits at the upper boundary of fragment space (MW < 250 Da) while providing higher functional complexity than smaller fragment alternatives. The bromine atom not only serves as a synthetic handle but also contributes favorable XLogP3 (1.8) and can engage in halogen bonding with target proteins. Compared to 6-(ethylamino)nicotinic acid (MW = 166.18), the brominated compound offers an additional 78.9 Da of mass that is compensated by the synthetic versatility of the C–Br bond and the potential for halogen-bonding interactions in the target binding site [1]. Fragment-screening libraries that include this compound benefit from its unique combination of fragment-like size and synthetic elaborability [2].

Nicotinic Acetylcholine Receptor (nAChR) Agonist/Antagonist Tool Compound Synthesis

Research indicates that 5-bromo-6-(ethylamino)nicotinic acid derivatives may interact with nicotinic acetylcholine receptors, with agonist or antagonist behavior depending on concentration and receptor subtype [1]. The ethylamino group at position 6 of the nicotinic acid scaffold structurally mimics the aminoalkyl side chain of nicotine and related nAChR ligands. For programs investigating nAChR subtype selectivity, the procurement of this specific ethylamino-bromo combination provides a scaffold with both receptor-relevant pharmacophoric elements (N-ethylamino for cationic center mimicry) and a synthetic exit vector (C5-Br) for further optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-(ethylamino)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.